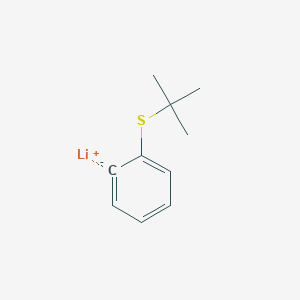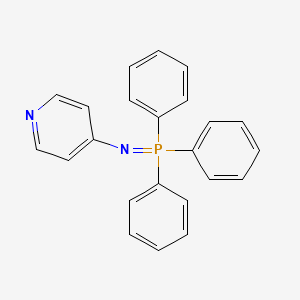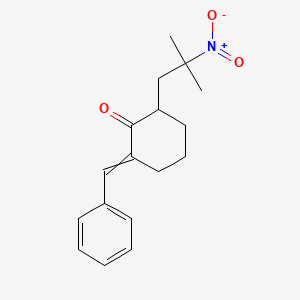
2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one is an organic compound with a complex structure that includes a benzylidene group, a nitropropyl group, and a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the condensation of benzaldehyde with 2-methyl-2-nitropropylcyclohexanone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of a precursor compound, followed by nitration and subsequent cyclization. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The benzylidene group can interact with aromatic receptors, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-6-methylcyclohexanone: Similar structure but lacks the nitro group.
2,6-Dibenzylidenecyclohexanone: Contains two benzylidene groups but no nitro group.
Cyclohexenone: A simpler structure with a cyclohexanone core but no benzylidene or nitro groups.
Properties
CAS No. |
78354-75-3 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H21NO3/c1-17(2,18(20)21)12-15-10-6-9-14(16(15)19)11-13-7-4-3-5-8-13/h3-5,7-8,11,15H,6,9-10,12H2,1-2H3 |
InChI Key |
HFRDIYMUBVDOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCC(=CC2=CC=CC=C2)C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


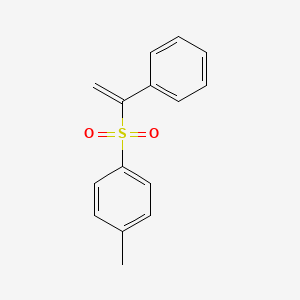

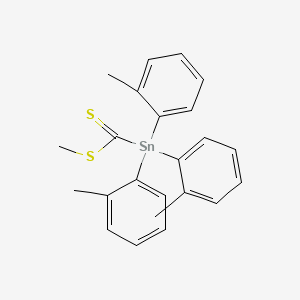
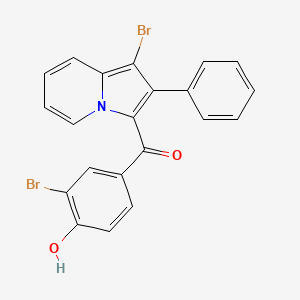
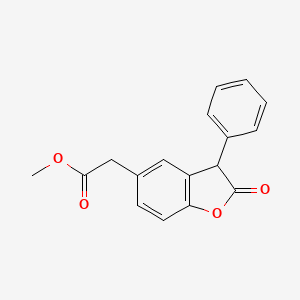
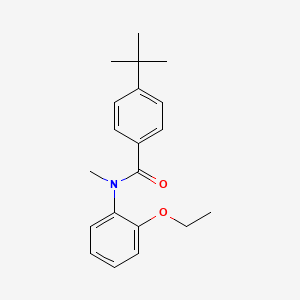
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)

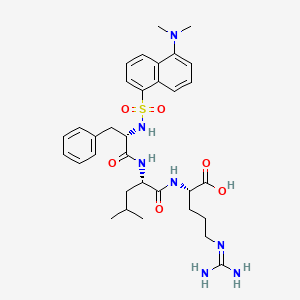

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
